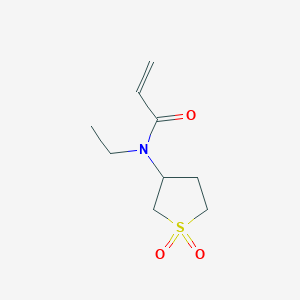

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide

Descripción

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-3-9(11)10(4-2)8-5-6-14(12,13)7-8/h3,8H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPFQAKTMLUFFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide typically involves the reaction of 3-aminothiolane with ethylprop-2-enamide under specific conditions. The reaction is often carried out in the presence of a strong base, such as potassium hydroxide, in an ethanol or ethanol-dimethylformamide (DMF) mixture . The choice of solvent is crucial, as it affects the yield and purity of the product. Aprotic solvents with high dielectric permittivity are preferred to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve high yield and purity. This includes careful selection of solvents, reaction temperature, and the concentration of reagents. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted amides or thiolanes.

Aplicaciones Científicas De Investigación

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1,1-dioxothiolan-3-yl)-N-methyladamantane-1-carboxamide

- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide

- Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

Uniqueness

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide is unique due to its specific structural features, such as the combination of a thiolane ring with a dioxo substitution and an ethylprop-2-enamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Actividad Biológica

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a unique dioxothiolan moiety that is believed to contribute to its biological activity. The molecular structure can be represented as follows:

Biological Activity Overview

The biological activity of N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide has been evaluated through various studies focusing on its antibacterial and insecticidal properties.

Antibacterial Activity

Research indicates that compounds similar to N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide exhibit significant antibacterial effects. For instance, studies on structurally related compounds have demonstrated their ability to inhibit the growth of Gram-negative bacteria through interference with critical bacterial processes such as protein synthesis and cell wall formation.

Insecticidal Activity

Recent investigations have highlighted the insecticidal potential of this class of compounds. In particular, the larvicidal activity against Aedes aegypti, a vector for several viral diseases, has been noted. The compound's efficacy was evaluated using standard larvicidal assays.

| Compound | LC50 (μM) | LC90 (μM) | Control (Temephos) LC50 (μM) |

|---|---|---|---|

| N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide | TBD | TBD | <10.94 |

The exact mechanisms by which N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide exerts its biological effects are still being elucidated. However, it is hypothesized that the dioxothiolan ring may play a crucial role in interacting with biological macromolecules, leading to disruption of cellular functions.

Case Studies

Several case studies have explored the biological effects of compounds within the same chemical family:

- Study on Larvicidal Activity : A study demonstrated that derivatives with similar structures showed effective larvicidal activity against Aedes aegypti, suggesting a promising avenue for mosquito control strategies.

- Antimicrobial Screening : Another investigation assessed various dioxothiolan derivatives for their antimicrobial properties, revealing notable inhibition against pathogenic bacteria.

Safety and Toxicity

Toxicological evaluations are essential for understanding the safety profile of N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide. Preliminary assessments indicate low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety margin for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.